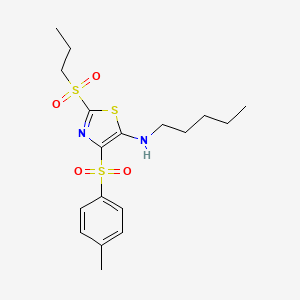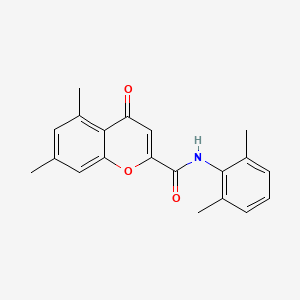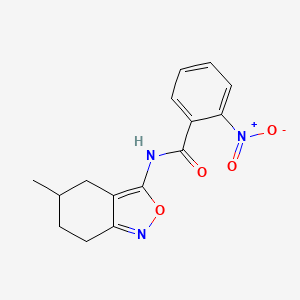![molecular formula C22H22ClN3O5 B11406489 1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B11406489.png)
1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyridazinone ring with an adamantane core
Preparation Methods
The synthesis of 1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-carboxyphenylamine and 5-chloro-6-oxo-1,6-dihydropyridazine.
Coupling Reaction: These intermediates are then coupled under specific conditions to form the desired compound. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: The compound’s rigid adamantane core and functional groups make it suitable for use in the design of novel materials, including polymers and nanomaterials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules, such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cell survival and function.
Comparison with Similar Compounds
1-{4-[(4-Carboxyphenyl)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid can be compared with similar compounds such as:
Meso-tetrakis(4-carboxyphenyl)porphyrin: This compound also contains carboxyphenyl groups and is used in various applications, including as a photosensitizer in photodynamic therapy.
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: This compound has a similar structure with carboxyphenyl groups and is used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its combination of a pyridazinone ring and an adamantane core, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H22ClN3O5 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[4-(4-carboxyanilino)-5-chloro-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C22H22ClN3O5/c23-18-16(25-15-3-1-13(2-4-15)20(28)29)10-24-26(19(18)27)22-8-11-5-12(9-22)7-14(6-11)17(22)21(30)31/h1-4,10-12,14,17,25H,5-9H2,(H,28,29)(H,30,31) |
InChI Key |
NQIIUJFRROHBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3C(=O)O)N4C(=O)C(=C(C=N4)NC5=CC=C(C=C5)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11406427.png)

![2-(4-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B11406436.png)
![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11406439.png)
![2-(2,2-dimethylpropyl)-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11406441.png)

![4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11406470.png)
![N-(4-Chlorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11406474.png)
![2-ethyl-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B11406478.png)

![1-(3-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406492.png)
![1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11406496.png)
![phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11406504.png)
